molecular formula C7H11BrN2O B14893850 5-Bromo-3-neopentyl-1,2,4-oxadiazole

5-Bromo-3-neopentyl-1,2,4-oxadiazole

Cat. No.: B14893850
M. Wt: 219.08 g/mol
InChI Key: CRGKOYXKNDQGOJ-UHFFFAOYSA-N
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Description

5-Bromo-3-neopentyl-1,2,4-oxadiazole is a heterocyclic compound containing a five-membered ring with one oxygen and two nitrogen atoms. This compound is part of the 1,2,4-oxadiazole family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-neopentyl-1,2,4-oxadiazole typically involves the reaction of neopentyl bromide with an amidoxime derivative under specific conditions. The reaction is carried out in the presence of a base such as sodium hydride in a solvent like tetrahydrofuran (THF) at reflux temperature . The reaction proceeds through the formation of an intermediate, which cyclizes to form the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-neopentyl-1,2,4-oxadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of 3-neopentyl-1,2,4-oxadiazole derivatives.

    Oxidation: Formation of oxadiazole N-oxides.

    Reduction: Formation of amine derivatives.

Mechanism of Action

The mechanism of action of 5-Bromo-3-neopentyl-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-3-neopentyl-1,2,4-oxadiazole is unique due to its neopentyl group, which imparts specific steric and electronic properties.

Properties

Molecular Formula

C7H11BrN2O

Molecular Weight

219.08 g/mol

IUPAC Name

5-bromo-3-(2,2-dimethylpropyl)-1,2,4-oxadiazole

InChI

InChI=1S/C7H11BrN2O/c1-7(2,3)4-5-9-6(8)11-10-5/h4H2,1-3H3

InChI Key

CRGKOYXKNDQGOJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC1=NOC(=N1)Br

Origin of Product

United States

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